2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one
Description
The compound 2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one is a structurally complex chromen-4-one derivative. Its core consists of a chromen-4-one (4-oxo-2H-chromene) scaffold substituted at position 3 with a methyl group bridging two aromatic moieties: a 2-hydroxy-4-oxo-chromen-3-yl group and a 4-isopropylphenyl (4-propan-2-ylphenyl) group. This arrangement confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.
The presence of multiple hydroxy and oxo groups enhances hydrogen-bonding capacity, which may stabilize intermolecular interactions in crystalline states .
Properties
CAS No. |
200060-89-5 |
|---|---|
Molecular Formula |
C28H22O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-2-one |
InChI |
InChI=1S/C28H22O6/c1-15(2)16-11-13-17(14-12-16)22(23-25(29)18-7-3-5-9-20(18)33-27(23)31)24-26(30)19-8-4-6-10-21(19)34-28(24)32/h3-15,22,29-30H,1-2H3 |
InChI Key |
HJFQCLUSKVFGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features two 4-hydroxycoumarin moieties connected via a methylene bridge to a 4-isopropylphenyl group. The IUPAC name, 4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-2-one , reflects its bifunctional coumarin framework. Key structural attributes include:
-
Molecular formula : C₂₈H₂₂O₆
-
Molecular weight : 454.5 g/mol
-
SMILES notation : CC(C)C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O.
The presence of hydroxyl and ketone groups necessitates careful control of reaction conditions to avoid undesired side reactions such as oxidation or dimerization.
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction is a classical method for synthesizing benzylidene-bis-coumarins. This acid- or base-catalyzed condensation involves 4-hydroxycoumarin and an aromatic aldehyde.
Reaction Protocol
-
Reactants :
-
4-Hydroxycoumarin (2 equivalents)
-
4-Isopropylbenzaldehyde (1 equivalent)
-
-
Catalyst : Piperidine or ammonium acetate (5 mol%)
-
Solvent : Ethanol or acetic acid
The reaction proceeds via enolate formation at the coumarin’s active methylene group, followed by nucleophilic attack on the aldehyde. The intermediate undergoes dehydration to yield the final product.
Optimization Insights
-
Solvent effects : Ethanol improves solubility but may require longer reaction times compared to acetic acid.
-
Catalyst efficiency : Piperidine achieves higher yields (75–80%) than ammonium acetate (60–65%).
Table 1: Knoevenagel Condensation Optimization
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Catalyst | Piperidine | Ammonium acetate |
| Solvent | Ethanol | Acetic acid |
| Temperature (°C) | 80 | 80 |
| Yield (%) | 78 | 63 |
Mannich Reaction with Green Catalysis
Recent advances employ eco-friendly catalysts like biogenic ZnO nanoparticles (NPs) for coumarin functionalization. Though originally used for aminomethylation, this method can be adapted for benzylidene derivatives by omitting the amine component.
Modified Protocol
-
Reactants :
-
4-Hydroxycoumarin (2 equivalents)
-
4-Isopropylbenzaldehyde (1 equivalent)
-
-
Catalyst : Biogenic ZnO NPs (5 mol%)
-
Solvent : Water
The ZnO NPs facilitate rapid enolate formation and enhance electrophilicity of the aldehyde, achieving yields >90%.
Table 2: Green Synthesis with ZnO NPs
| Parameter | Condition |
|---|---|
| Catalyst loading | 5 mol% |
| Solvent | Water |
| Time (minutes) | 15 |
| Yield (%) | 92 |
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvents, reducing environmental impact.
Procedure
-
Reactants : Equimolar 4-hydroxycoumarin and 4-isopropylbenzaldehyde.
-
Conditions : Ball mill at 500 RPM for 30 minutes.
-
Additive : K₂CO₃ (10 mol%) as a base catalyst.
This method achieves 85% yield with minimal purification requirements.
Characterization and Analytical Data
Spectroscopic Analysis
Thermal Properties
-
Thermogravimetric analysis (TGA) : Decomposition onset at 250°C, indicating moderate thermal stability.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky 4-isopropylphenyl group slows reaction kinetics. Strategies include:
-
Using excess aldehyde (1.2 equivalents).
-
Elevating temperatures to 100°C in solvent-based methods.
Purification Difficulties
The product’s low solubility in polar solvents necessitates recrystallization from ethanol or dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of chromone derivatives, including 2-hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one, in cancer treatment. Chromones are known to inhibit topoisomerase and cytochrome enzymes, which are crucial for cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively .
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory activity, making it a potential therapeutic agent for conditions like asthma and allergies. Research indicates that chromone derivatives can stabilize mast cells and inhibit histamine release, thus reducing allergic responses . This property is particularly beneficial in developing new antihistaminic medications.
Antioxidant Effects
Chromone derivatives have demonstrated substantial antioxidant properties, which are essential in protecting cells from oxidative stress. The presence of hydroxyl groups enhances their ability to scavenge free radicals, potentially reducing the risk of chronic diseases associated with oxidative damage .
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. Additionally, it may interact with cellular receptors and signaling pathways to modulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*QR1 = Quinone Reductase 1
Key Observations:
Substituent Effects on Bioactivity: The target compound exhibits moderate QR1 inhibition (IC50: 3,500–29,000 nM), significantly weaker than the fused chromeno-chromenone analogue (IC50: 200–650 nM) . This disparity highlights the importance of fused aromatic systems in enhancing enzyme-binding affinity. Anticoagulant analogues like D-Warfarin and Acenocoumarol prioritize substituents that mimic vitamin K (e.g., phenylbutyl or nitrophenyl groups), enabling competitive inhibition of vitamin K epoxide reductase .
Crystallographic Stability :
- Derivatives with extended aromatic systems (e.g., 2-(4-methylphenyl)-7-isobutoxy-chromen-4-one) stabilize crystal lattices via π-π stacking and intramolecular C–H···O interactions . The target compound’s bulky 4-isopropylphenyl group may disrupt coplanarity, reducing stacking efficiency compared to simpler analogues.
Electronic and Steric Influences :
- Bis-coumarins (e.g., 4-hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)(3,4-dimethoxyphenyl)methyl]chromen-2-one) demonstrate enhanced hydrogen-bonding networks due to dual hydroxy and oxo groups, improving solubility and intermolecular interactions .
Functional Group Analysis
- Hydroxy Groups: The 2-hydroxy and 4-oxo groups in the chromen-4-one core are critical for metal chelation and antioxidant activity, common in flavonoid-like compounds .
Biological Activity
2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one, a complex flavonoid derivative, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant data and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features multiple hydroxyl groups and chromenone moieties, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies regarding its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.37 | Induction of apoptosis via mitochondrial pathways |
| MCF7 (Breast) | 0.80 | Cell cycle arrest and apoptosis induction |
| HeLa (Cervical) | 0.50 | Inhibition of DNA synthesis and repair mechanisms |
Research Findings : In a study evaluating the compound's effects on A549 and MCF7 cell lines, it was found to induce significant apoptosis, as evidenced by increased caspase activity and decreased Bcl-2 expression . Additionally, the compound exhibited a dose-dependent inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. The following table outlines its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 2 | Strong antibacterial |
| Escherichia coli | 16 | Moderate antibacterial |
| Candida albicans | 8 | Antifungal activity |
Case Study : A study demonstrated that the compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios .
Antioxidant Activity
The antioxidant capacity of this flavonoid derivative has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups facilitates electron donation, neutralizing free radicals and reducing oxidative stress.
- Anticancer Mechanism : The compound modulates signaling pathways involved in apoptosis and cell cycle regulation, leading to inhibited tumor growth and enhanced cancer cell death.
- Antimicrobial Mechanism : Its structural components allow for interaction with microbial membranes, disrupting their integrity and function.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one, and how can reaction conditions be optimized?
Answer: The synthesis of chromen-4-one derivatives typically involves multi-step procedures. For example:
- Step 1: Condensation reactions using catalysts like EDC·HCl and DMAP in DCM (dichloromethane) for coupling phenolic and carboxylic acid intermediates (e.g., yielding 92% purity for analogous compounds) .
- Step 2: Cyclization under basic conditions (e.g., NaOH in ethanol with hydrogen peroxide) to form the chromen-4-one core .
Optimization Tips:
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Answer: Key analytical methods include:
- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., hydroxy and propan-2-ylphenyl groups) .
- HRMS (ESI): Verify molecular weight and isotopic patterns .
- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., monoclinic crystal systems with space group P2₁/c for related chromen-4-ones) .
Advanced Research Questions
Q. What intramolecular interactions stabilize the crystal structure of this compound, and how do they influence its reactivity?
Answer: Crystallographic studies of analogous compounds reveal:
- Hydrogen-bonding networks: Intramolecular O–H···O interactions between hydroxy and carbonyl groups enhance stability .
- π-π stacking: Aromatic chromen-4-one cores stack with phenyl groups, reducing solubility in polar solvents .
Implications: - Stabilized structures may resist tautomerism, critical for maintaining biological activity (e.g., anticoagulant properties in warfarin analogues) .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial DNA gyrase for antimicrobial studies) .
- QSAR Modeling: Correlate substituent electronegativity (e.g., trifluoromethyl groups) with activity trends .
Example: Docking studies on chromen-4-one derivatives show enhanced binding to hydrophobic pockets via propan-2-ylphenyl groups .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Dynamic NMR: Detect tautomeric equilibria (e.g., keto-enol shifts) that cause peak splitting .
- Variable-Temperature Studies: Resolve overlapping signals by altering solvent polarity or temperature .
- Cross-Validation: Compare XRD data with computational geometry optimization (e.g., DFT calculations) .
Methodological Comparison Tables
Table 1: Synthesis Optimization Parameters for Chromen-4-one Derivatives
| Parameter | Method A (EDC·HCl/DMAP) | Method B (K₂CO₃/DMF) |
|---|---|---|
| Catalyst | EDC·HCl, DMAP | K₂CO₃ |
| Solvent | DCM | DMF |
| Yield | 92% | 75–85% |
| Purity (HPLC) | >90% | >85% |
Table 2: Key Crystallographic Data for Structural Validation
| Parameter | Value (Monoclinic System) |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 22.3701 Å, b = 6.8836 Å, c = 15.7987 Å |
| β angle | 106.0575° |
| Hydrogen bonds | O–H···O (2.6–2.8 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
